N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide
Description
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(4-chlorophenyl)thiazole moiety and a pentanamide side chain. The thiazole and pyrazole rings are known for their pharmacological relevance, particularly in antimicrobial, anti-inflammatory, and enzyme-inhibitory applications .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c1-3-4-5-17(24)21-16-10-12(2)22-23(16)18-20-15(11-25-18)13-6-8-14(19)9-7-13/h6-11H,3-5H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRDOFARKHOBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide typically involves multi-step reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyrazole ring is then synthesized and attached to the thiazole ring. Finally, the pentanamide group is introduced to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH
Biological Activity
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H22ClN3OS
- Molecular Weight : 367.91 g/mol
- CAS Number : 1193389-24-0
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, particularly by modulating the activity of nuclear factor-kappa B (NF-κB) and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia. This suggests its potential use in neuroinflammatory conditions such as Parkinson's disease .
- Neuroprotective Effects : In animal models, this compound has been observed to protect dopaminergic neurons from neurotoxic insults, enhancing behavioral outcomes in models of neurodegeneration. The protective effects are associated with the attenuation of pro-inflammatory cytokines and oxidative stress markers .
- Antimicrobial Properties : Preliminary studies indicate that thiazole derivatives exhibit antimicrobial activity against various bacterial strains. The presence of the thiazole ring may enhance its interaction with microbial targets, leading to effective inhibition .
Study on Neuroprotective Effects
A significant study investigated the neuroprotective effects of this compound in a murine model of Parkinson's disease. The compound was administered prophylactically before exposure to MPTP, a neurotoxin that induces Parkinsonian symptoms. Results indicated that treatment led to:
- Reduced glial activation.
- Preservation of tyrosine hydroxylase levels.
- Improved motor function as measured by rotarod performance tests.
These findings suggest that this compound could be a candidate for further development as a therapeutic agent in neurodegenerative diseases .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound was tested against various bacterial strains, showing significant inhibition at low concentrations. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results highlight the potential utility of this compound in treating bacterial infections .
Comparison with Similar Compounds
Structural Analog 1: 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine
- Key Features : Incorporates a benzylthio-thiophene group and a dimethylbenzolamine substituent.
- Bioactivity: Demonstrates superoxide inhibition (IC50 = 6.2 μM) and radical scavenging activity, outperforming allopurinol (IC50 = 8.9 μM) and ascorbic acid (IC50 = 12.4 μM) in antioxidant assays .
- Comparison : The absence of a thiophene or benzylthio group in the target compound may reduce its radical scavenging efficacy. However, the pentanamide chain could enhance metabolic stability compared to the dimethylbenzolamine group.
Structural Analog 2: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Features: Contains a cyano group at the pyrazole C3 position and a chloroacetamide side chain.
- Synthesis : Prepared via condensation reactions, with structural confirmation via IR, NMR, and mass spectrometry .
- In contrast, the pentanamide chain in the target compound may offer greater conformational flexibility and improved solubility.
Structural Analog 3: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Derivatives
- Key Features : Features a phenyl-substituted pyrazole and a thiazole-phenylacetamide backbone.
- Bioactivity : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 μg/mL) and fungi (e.g., C. albicans, MIC = 16–32 μg/mL) .
- Comparison: The target compound lacks a phenyl group on the pyrazole ring, which may reduce steric hindrance and improve binding to microbial targets.
Data Table: Comparative Properties of Selected Compounds
Discussion of Structural and Functional Insights
- Thiazole-Pyrazole Core : All analogs share a thiazole-pyrazole scaffold, which is associated with diverse bioactivities. The 4-chlorophenyl substitution in the target compound and Analog 1 enhances lipophilicity, a critical factor in target binding and bioavailability.
- Side Chain Modifications: The pentanamide chain in the target compound contrasts with the chloroacetamide (Analog 2) and phenylacetamide (Analog 3) groups. Longer alkyl chains (e.g., pentanamide) may improve solubility in nonpolar environments, whereas shorter chains (e.g., acetamide) could enhance metabolic turnover .
- Bioactivity Gaps : While Analog 1 shows potent antioxidant activity and Analog 3 demonstrates antimicrobial effects, the target compound’s biological profile remains uncharacterized in the provided evidence. Future studies should prioritize enzyme inhibition and cellular toxicity assays to fill these gaps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
